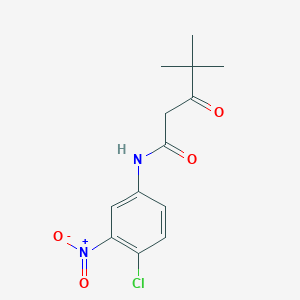

N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide

Description

N-(4-Chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide (CAS: 63163-96-2) is a specialized organic compound with the molecular formula C₁₃H₁₅ClN₂O₄ and a molar mass of 298.72 g/mol . Structurally, it features a 4-chloro-3-nitrophenyl group attached to a 4,4-dimethyl-3-oxopentanamide backbone. The chloro and nitro substituents on the phenyl ring are strong electron-withdrawing groups (EWGs), which influence its electronic properties and reactivity.

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O4/c1-13(2,3)11(17)7-12(18)15-8-4-5-9(14)10(6-8)16(19)20/h4-6H,7H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTBUQQNZAXHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide typically involves the reaction of 4-chloro-3-nitroaniline with 4,4-dimethyl-3-oxopentanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium hydroxide (NaOH), amines or thiols

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

Reduction: N-(4-amino-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide

Substitution: N-(4-substituted-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide

Hydrolysis: 4,4-dimethyl-3-oxopentanoic acid and 4-chloro-3-nitroaniline

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is used in the synthesis of polymers and other materials with specific electronic or optical properties.

Biological Studies: It serves as a model compound in studies of enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial or anticancer effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound’s 4-chloro-3-nitro phenyl group creates a more electron-deficient aromatic system compared to analogs with fluorine or single nitro groups.

- Backbone Differences : The 4,4-dimethyl-3-oxopentanamide chain provides steric bulk and may improve solubility in organic solvents compared to shorter-chain analogs like 3-oxobutanamide .

- Molar Mass Trends : The trifluorobenzamide derivative has the highest molar mass (~330 g/mol) due to its fluorinated aromatic system, while the difluoro analog (255 g/mol) is lighter .

Stability and Reactivity

- Nitro Group Sensitivity : The 3-nitro substituent may render the compound susceptible to reduction under acidic or reductive conditions, necessitating careful handling.

- Chloro Group Stability : The 4-chloro group is less reactive than fluorine but contributes to metabolic stability in biological environments .

Biological Activity

N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of aromatic amides, characterized by its unique molecular structure, which includes a chloro and nitro substituent on the phenyl ring. Its molecular formula is with a molecular weight of approximately 298.73 g/mol .

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. The compound can be synthesized through various methods, including reactions involving aromatic compounds and amines.

Key Chemical Properties:

- Molecular Weight: 298.73 g/mol

- Molecular Formula:

- Purity: Generally around 95%.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in relation to its interactions with specific biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to act as an inhibitor of certain enzymes and receptors, which can lead to significant biological effects such as anti-inflammatory and anti-cancer activities. The exact mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Study 1: Inhibition of Topoisomerase II

A study conducted by Konstantinidou et al. explored the effects of various derivatives similar to this compound on topoisomerase II inhibition. The findings indicated that modifications in the chemical structure could enhance inhibitory activity against topoisomerase II, suggesting potential applications in cancer therapy .

Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory properties of similar compounds in the context of chronic inflammatory diseases. The study demonstrated that these compounds could significantly reduce pro-inflammatory cytokine production in vitro, indicating their potential as therapeutic agents for inflammatory conditions .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.